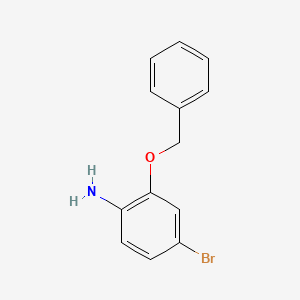
2-(苄氧基)-4-溴苯胺
货号 B2912124
CAS 编号:
495406-90-1
分子量: 278.149
InChI 键: JDMZGIUVZRLWQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
The compound “2-(Benzyloxy)-4-bromoaniline” likely contains a benzene ring due to the presence of the term “benzyloxy”. This suggests that it may have properties similar to other aromatic compounds . The “benzyloxy” group is a common protecting group in organic chemistry, often used to shield an alcohol group during a chemical reaction .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-4-bromoaniline” are not available, benzyloxy compounds are often synthesized through the reaction of a benzyl chloride with an alcohol . The bromoaniline part might be synthesized through electrophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-4-bromoaniline” would likely consist of a benzene ring, due to the “benzyloxy” group, and an amine group (-NH2) attached to the benzene ring . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzyloxy compounds are known to undergo a variety of reactions. For example, they can participate in SN1, SN2, and E1 reactions, showing enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-4-bromoaniline” would depend on its exact molecular structure. For instance, compounds with a benzyloxy group are often solid at room temperature .科学研究应用
-
Pharmaceutical and Medicinal Chemistry
- Application : Chalcones derivatives, which can be synthesized using compounds like 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, have wide applications in pharmaceutical and medicinal chemistry .
- Method : These compounds were synthesized by coupling with aromatic substituted aldehyde .
- Results : The synthesized compounds were screened for antimicrobial activity .
-
Organic Chemistry
- Application : 2-Benzyloxy-1-methylpyridinium triflate is used for the synthesis of benzyl ethers and esters .
- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .
- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .
-
Environmental and Biological Detection
- Application : Thiophenol derivatives, including 2-(Benzyloxy)thiophenol, are used in the detection and monitoring of thiophenol levels in environmental and biological systems.
-
Chemical Synthesis
- Application : 2-Benzyloxyphenol is used in the synthesis of 2-(benzyloxy)hydroquinone and also used to prepare sequential polypeptides .
- Method : It is used as a reagent for synthesis of multidentate chelating ligands .
- Results : It is also used in chemicals, pharmaceutical research and also acts a pharmaceutical intermediate .
-
Benzylic Oxidations and Reductions
- Application : The benzylic hydrogens of alkyl substituents on a benzene ring, such as in 2-(Benzyloxy)-4-bromoaniline, are activated toward free radical attack .
- Method : This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Results : This process is useful in preparing substituted benzoic acids .
-
Synthesis of Benzyl Ethers and Esters
- Application : 2-Benzyloxy-1-methylpyridinium triflate is used for the synthesis of benzyl ethers and esters .
- Method : A revised benzyl transfer protocol is used, in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .
- Results : Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxy-pyridine .
-
Wittig Rearrangement
-
Synthesis of Arylmethyl Ethers
- Application : 2-Benzyloxy-1-methylpyridinium triflate is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of arylmethyl ethers .
- Method : This article provides a revised benzyl transfer protocol in which N-methylation of 2-benzyloxy-pyridine delivers the active reagent in situ .
- Results : Observations on the appropriate choice of solvent (toluene vs. trifluoro-toluene) and the extension of this methodology to the synthesis of other arylmethyl ethers are included .
-
Wittig Rearrangement of Aryloxazolines
- Application : The behavior of 14 ortho-functionalised 2-aryloxazolines (11 of them prepared and characterized for the first time) with butyllithium has been examined .
- Method : Significant limitations to the Wittig rearrangement of such systems are revealed .
- Results : In terms of asymmetric Wittig rearrangement, good diastereoselectivity is obtained with a valine-derived 4-isopropyl oxazoline, but this is compromised by racemization upon hydrolysis .
未来方向
属性
IUPAC Name |
4-bromo-2-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMZGIUVZRLWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-bromoaniline | |
Synthesis routes and methods I
Procedure details


Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One






Synthesis routes and methods II
Procedure details


A mixture of 2-(benzyloxy)-4-bromo-1-nitrobenzene (14.1 g, 45.8 mmol), iron powder (12.8 g, 229.12 mmol) and ammonium chloride (2.9 g, 55.0 mmol) was taken up in ethanol (60 mL) and water (30 mL) and heated at 90° C. for 3 h. After cooling to ambient temperature, the reaction mixture was filtered through a celite bed and the filtrate concentrated in vacuo. The aqueous residue was extracted with dichloromethane and the organic layer washed with brine, dried over sodium sulfate and concentrated in vacuo to give 2-(benzyloxy)-4-bromoaniline (12.6 g, 99%) as a purple oil: 1H NMR (CDCl3, 300 MHz) δ 7.31-7.46 (m, 5H), 6.98 (d, J=2.1 Hz, 1H), 6.92 (dd, J=8.4, 2.1 Hz, 1H), 6.60 (d, J=8.4 Hz, 1H), 5.05 (s, 2H), 3.81 (br s, 2H).





Yield
99%
Citations
For This Compound
1
Citations
Infectious diseases continue to be a major concern worldwide. They are the second leading cause of death after heart disease. Factors such as an increasing global population, travel, …
Number of citations: 3
search.proquest.com
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

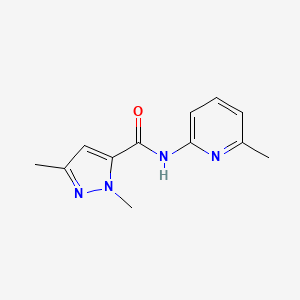
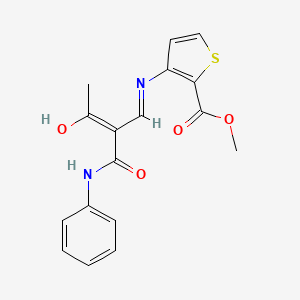
![4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxamide](/img/structure/B2912045.png)
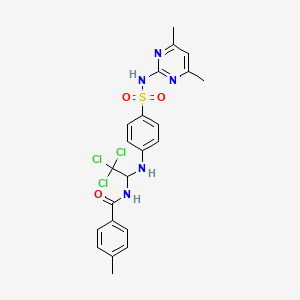
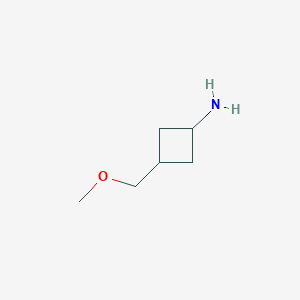
![9-isobutyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912053.png)
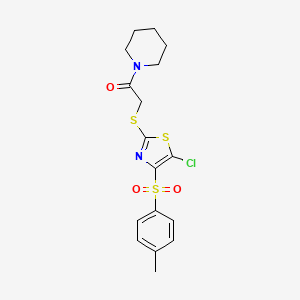
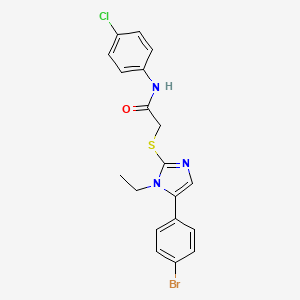
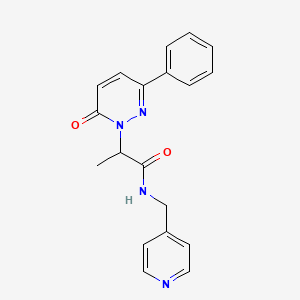
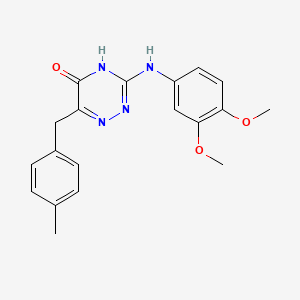
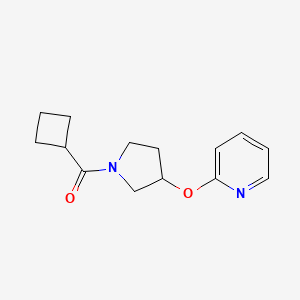
![2-fluoro-N-[[4-(2-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2912062.png)
![Methyl 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylate](/img/structure/B2912063.png)
![3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2912064.png)